N-(2-chlorobenzyl)-4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes chlorophenyl groups and a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroquinazolinone core, followed by the introduction of the chlorophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the butanamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, alcohols, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE
- **N-[(2-BROMOPHENYL)METHYL]-4-{1-[(2-BROMOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE
- **N-[(2-FLUOROPHENYL)METHYL]-4-{1-[(2-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE
Uniqueness
The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE lies in its specific substitution pattern and the presence of chlorophenyl groups, which confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C26H23Cl2N3O3 |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H23Cl2N3O3/c27-21-11-4-1-8-18(21)16-29-24(32)14-7-15-30-25(33)20-10-3-6-13-23(20)31(26(30)34)17-19-9-2-5-12-22(19)28/h1-6,8-13H,7,14-17H2,(H,29,32) |
InChI Key |
JQKVHVJNFFMMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
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